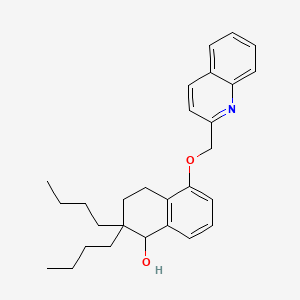
2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol
概述
描述
FR 110302 is a potent inhibitor of the enzyme arachidonate 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various immune and respiratory diseases. The compound was initially developed by Fujisawa Pharmaceutical Co., Ltd. and has shown significant potential in treating conditions such as asthma and other respiratory diseases .
准备方法
The synthesis of FR 110302 involves several key steps:
Alkylation: The process begins with the alkylation of 5-methoxytetralone using n-butyl iodide in the presence of lithium diisopropylamide in dimethoxyethane.
Ether Formation: The phenol derivative is then converted to an ether by treatment with 2-(chloromethyl)quinoline and potassium carbonate.
Resolution: The racemic alcohol is resolved into its enantiomers by esterification with (S)-O-methylmandeloyl chloride, followed by chromatographic separation of the diastereomeric mixture.
化学反应分析
FR 110302 primarily undergoes the following types of reactions:
Reduction: The reduction of the ketone group in the synthetic route is a key step in the preparation of the compound.
Common reagents used in these reactions include lithium diisopropylamide, aluminum bromide, potassium carbonate, sodium borohydride, and (S)-O-methylmandeloyl chloride . The major products formed from these reactions are the intermediate compounds leading to the final product, FR 110302 .
科学研究应用
作用机制
FR 110302 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, FR 110302 reduces the production of leukotrienes, thereby attenuating inflammation and associated symptoms in conditions such as asthma .
相似化合物的比较
FR 110302 is unique in its potent inhibitory activity against arachidonate 5-lipoxygenase. Similar compounds include other 5-lipoxygenase inhibitors such as zileuton and MK-886. FR 110302 stands out due to its non-redox type inhibition and its high potency, with nanomolar IC50 values in both rat and human models .
List of Similar Compounds:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
MK-886: A leukotriene biosynthesis inhibitor that targets the 5-lipoxygenase-activating protein.
FR 110302’s unique mechanism and high potency make it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
119256-94-9 |
|---|---|
分子式 |
C28H35NO2 |
分子量 |
417.6 g/mol |
IUPAC 名称 |
2,2-dibutyl-5-(quinolin-2-ylmethoxy)-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C28H35NO2/c1-3-5-17-28(18-6-4-2)19-16-23-24(27(28)30)11-9-13-26(23)31-20-22-15-14-21-10-7-8-12-25(21)29-22/h7-15,27,30H,3-6,16-20H2,1-2H3 |
InChI 键 |
PVZFWDHLBCYJIY-UHFFFAOYSA-N |
手性 SMILES |
CCCCC1(CCC2=C([C@H]1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
SMILES |
CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
规范 SMILES |
CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,2-dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol FR 110302 FR-110302 FR110302 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

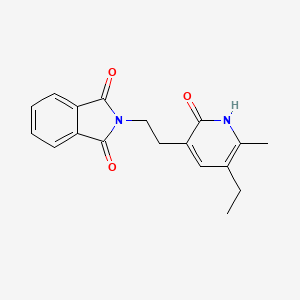
![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)

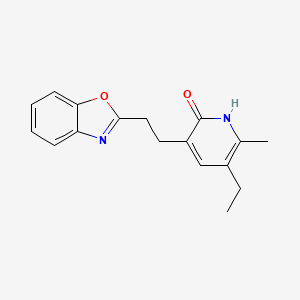
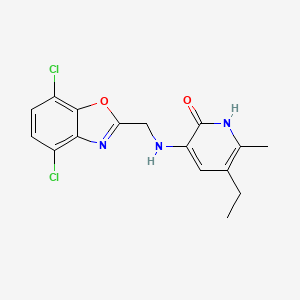
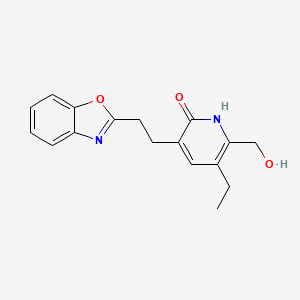

![3-[N-[(5-Ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B1673933.png)
![[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1673934.png)
![(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid](/img/structure/B1673936.png)
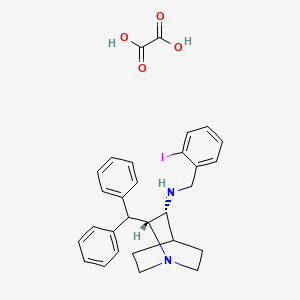
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1673939.png)